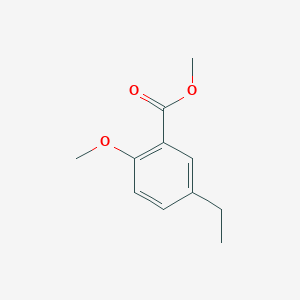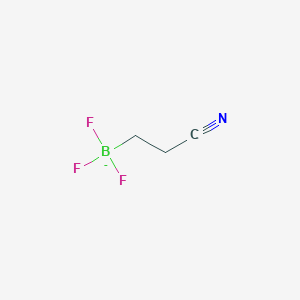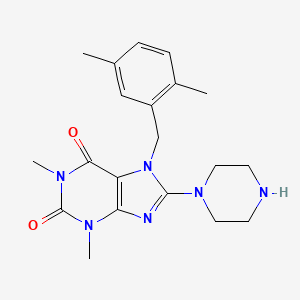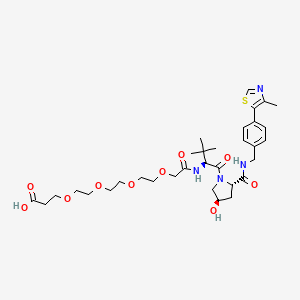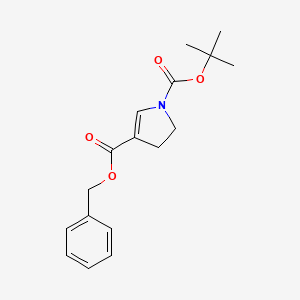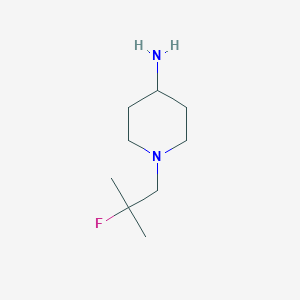
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the second carbon of the propyl chain, which is linked to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-2-methylpropyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Fluorination: Introduction of the fluorine atom is achieved through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Alkylation: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.
Amine Introduction: The amine group is introduced through reductive amination reactions, often using reducing agents like sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.
Analyse Des Réactions Chimiques
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
1-(2-Chloro-2-methylpropyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
1-(2-Methylpropyl)piperidin-4-amine: Lacks the fluorine atom, resulting in lower lipophilicity and different biological activity.
1-(2-Fluoroethyl)piperidin-4-amine: Shorter alkyl chain, affecting its overall molecular size and interactions.
The presence of the fluorine atom in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H19FN2 |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
1-(2-fluoro-2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C9H19FN2/c1-9(2,10)7-12-5-3-8(11)4-6-12/h8H,3-7,11H2,1-2H3 |
Clé InChI |
JLNGSDYMESNBGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCC(CC1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
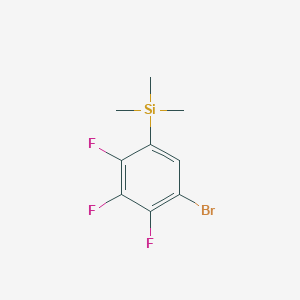
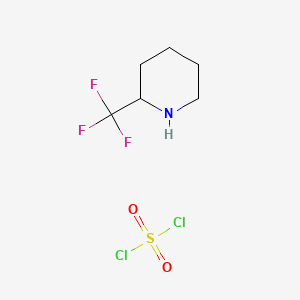
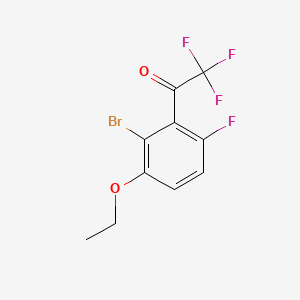
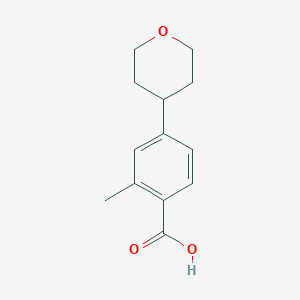
![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
